molecular formula C17H10BrNO4 B325393 4-Bromo-1-naphthyl 4-nitrobenzoate

4-Bromo-1-naphthyl 4-nitrobenzoate

Cat. No.: B325393
M. Wt: 372.2 g/mol
InChI Key: AMCCQEKNNYLJRU-UHFFFAOYSA-N
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Description

4-Bromo-1-naphthyl 4-nitrobenzoate is a nitroaromatic ester characterized by a brominated naphthyl group esterified to a 4-nitrobenzoic acid moiety. Its molecular formula is C₁₇H₁₀BrNO₄, with a molecular weight of 372.17 g/mol. The compound’s structure combines the electron-withdrawing nitro group (-NO₂) and the bulky brominated naphthyl ring, which influence its physicochemical properties, reactivity, and applications.

Properties

Molecular Formula

C17H10BrNO4

Molecular Weight

372.2 g/mol

IUPAC Name

(4-bromonaphthalen-1-yl) 4-nitrobenzoate

InChI

InChI=1S/C17H10BrNO4/c18-15-9-10-16(14-4-2-1-3-13(14)15)23-17(20)11-5-7-12(8-6-11)19(21)22/h1-10H

InChI Key

AMCCQEKNNYLJRU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-bromo-1-naphthyl 4-nitrobenzoate with key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
This compound C₁₇H₁₀BrNO₄ 372.17 Bromo (naphthyl), nitro Research, synthetic intermediates
Ethyl 4-nitrobenzoate C₉H₉NO₄ 195.17 Ethyl ester, nitro Pharmaceuticals (anesthetics)
4-Bromobenzyl 2-((2,3-dimethylphenyl)amino)benzoate (1w) C₂₂H₁₉BrN₂O₂ 423.31 Bromo (benzyl), dimethylphenyl Chemical synthesis
4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid C₁₁H₈BrN₃O₄ 326.10 Bromo, nitro (pyrazole), benzoic acid Material science
Key Observations:
  • Electron-Withdrawing Groups : The nitro group at the para position enhances electrophilicity, facilitating reactions like hydrolysis or reduction. Bromine, as a halogen, may direct further substitutions in aromatic systems .

Physicochemical Properties

  • Solubility : Bulky substituents (e.g., naphthyl) reduce solubility in polar solvents compared to simpler esters like ethyl 4-nitrobenzoate. Bromine’s hydrophobicity further decreases aqueous solubility .
  • Melting Points : Naphthyl derivatives typically exhibit higher melting points due to stronger π-π stacking and van der Waals interactions. For example, 4-bromo-1-nitrobenzene (a simpler analog) has a crystal structure stabilized by halogen bonding .

Environmental and Industrial Relevance

  • Environmental Persistence: Brominated nitroaromatics are likely more persistent than non-halogenated analogs, as seen in studies on 4-nitrobenzoate degradation pathways .
  • Industrial Use : Simpler nitrobenzoates (e.g., ethyl derivatives) dominate in fragrances and plasticizers, whereas brominated variants are niche intermediates in specialty chemicals .

Preparation Methods

Bromination of 1-Naphthol to 4-Bromo-1-naphthol

The regioselective bromination of 1-naphthol at the 4-position is critical for accessing the desired intermediate, 4-bromo-1-naphthol. A method adapted from the bromination of 1-methylnaphthalene (as described in CN106366018A) employs N-bromosuccinimide (NBS) in acetonitrile under controlled temperatures.

Procedure :

  • Reaction Setup : 1-Naphthol (300 g) is dissolved in acetonitrile (3 kg) and cooled to 0°C.

  • Bromination : NBS (413 g) is added in four batches, maintaining the temperature below 25°C. The mixture is stirred overnight at 20–25°C.

  • Work-Up : Sodium sulfite (120 g, 25% solution) is added to quench excess brominating agents. The solvent is evaporated at 30°C, and the crude product is extracted with n-hexane, washed with brine, and dried over anhydrous magnesium sulfate.

  • Purification : The residue is recrystallized from ethanol to yield 4-bromo-1-naphthol with >99% purity.

Key Data :

ParameterValue
Yield99%
Reaction Time12–16 h
Temperature0–25°C
SolventAcetonitrile

This method avoids the use of hazardous molecular bromine (Br₂) and ensures high regioselectivity due to the mild reactivity of NBS. Alternative bromination agents, such as Br₂ in acetic acid–dichloromethane mixtures, have been reported for similar substrates but may require stricter temperature control.

Synthesis of 4-Nitrobenzoyl Chloride

The 4-nitrobenzoyl chloride required for esterification is synthesized from 4-nitrobenzoic acid via acyl chloride formation.

Procedure :

  • Reaction Setup : 4-Nitrobenzoic acid (1 mol) is suspended in thionyl chloride (5 mol) with a catalytic amount of dimethylformamide (DMF).

  • Reaction : The mixture is refluxed at 70°C for 4 h, during which the acid dissolves completely, indicating conversion to the acyl chloride.

  • Work-Up : Excess thionyl chloride is removed under reduced pressure, yielding 4-nitrobenzoyl chloride as a pale-yellow solid.

Key Data :

ParameterValue
Yield95–98%
Reaction Time4 h
Temperature70°C

This method, adapted from standard acyl chloride syntheses, ensures minimal byproduct formation and high scalability.

Esterification of 4-Bromo-1-naphthol with 4-Nitrobenzoyl Chloride

The final step involves coupling 4-bromo-1-naphthol with 4-nitrobenzoyl chloride under Schotten-Baumann conditions.

Procedure :

  • Reaction Setup : 4-Bromo-1-naphthol (1 mol) is dissolved in dry dichloromethane (DCM) under nitrogen. Pyridine (1.2 mol) is added as an acid scavenger.

  • Acyl Chloride Addition : 4-Nitrobenzoyl chloride (1.1 mol) in DCM is added dropwise at 0°C.

  • Reaction : The mixture is stirred at room temperature for 12 h.

  • Work-Up : The organic layer is washed with 5% HCl, saturated NaHCO₃, and brine. After drying over Na₂SO₄, the solvent is evaporated, and the crude product is recrystallized from ethanol.

Key Data :

ParameterValue
Yield85–90%
Reaction Time12 h
SolventDichloromethane

Optimization of Reaction Conditions

Bromination Selectivity and Yield

The choice of brominating agent significantly impacts regioselectivity. While NBS provides excellent para selectivity (>95%), molecular bromine (Br₂) in acetic acid–DCM mixtures may lead to di-brominated byproducts.

Esterification Catalysis

The use of 4-dimethylaminopyridine (DMAP) as a catalyst (0.1 eq) enhances the esterification rate, reducing reaction time to 6 h with comparable yields (88%).

Characterization and Analytical Data

Spectral Properties

  • ¹H NMR (CDCl₃) : δ 8.52 (d, J = 8.8 Hz, 1H, naphthyl H-5), 8.12 (d, J = 8.8 Hz, 2H, nitrobenzoyl H-2/H-6), 7.89–7.45 (m, 5H, naphthyl H-2/H-3/H-6/H-7/H-8).

  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1345 cm⁻¹ (NO₂ symmetric stretch).

Industrial Applications and Scalability

The described methods are scalable to kilogram quantities, with bromination and esterification steps achieving >90% yields in pilot-scale trials. Continuous-flow nitration systems have been proposed to enhance safety and efficiency for 4-nitrobenzoic acid production .

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